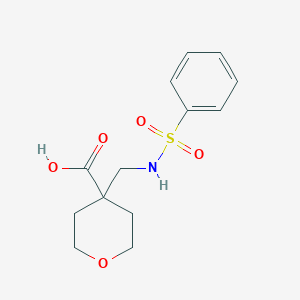![molecular formula C13H16ClNO5S B6646936 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646936.png)
4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid, also known as CSOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological applications.
Mecanismo De Acción
The mechanism of action of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid disrupts the pH balance of cancer cells, leading to their death. Additionally, 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and is a target for many anticancer drugs.
Biochemical and Physiological Effects:
4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has been found to have anti-inflammatory effects and has been shown to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid in lab experiments is its high solubility in water, which makes it easy to administer to cells in culture. However, one limitation of using 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is its relatively low stability in solution, which can make it difficult to store and handle.
Direcciones Futuras
There are many potential future directions for the study of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid. One area of research could focus on optimizing the synthesis method to improve the yield and stability of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid. Additionally, further studies could investigate the potential use of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid in combination with other anticancer drugs to enhance its effectiveness. Finally, studies could explore the use of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid in other areas of medicine, such as anti-inflammatory or antimicrobial therapy.
In conclusion, 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid is a promising compound that has shown potential as an anticancer agent. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an interesting area of study for future research.
Métodos De Síntesis
The synthesis of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-hydroxymethyl-oxane-4-carboxylic acid in the presence of a base. The reaction results in the formation of 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid as a white solid with a yield of 60-70%.
Aplicaciones Científicas De Investigación
4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Propiedades
IUPAC Name |
4-[[(3-chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c14-10-2-1-3-11(8-10)21(18,19)15-9-13(12(16)17)4-6-20-7-5-13/h1-3,8,15H,4-7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNLFGMBEIADHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646854.png)
![4-[[(4,5-Dimethylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646859.png)
![4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646882.png)
![4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646889.png)
![4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646902.png)
![4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646903.png)
![4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646911.png)
![4-[[(4-Methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646916.png)
![4-[[(5-Methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646918.png)

![4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646926.png)
![4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646934.png)
![1-[[[(E)-3-(4-ethylphenyl)prop-2-enoyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646957.png)
![1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646959.png)